molecular formula C11H17N3O B3217940 1-[(6-Methoxy-3-pyridyl)methyl]piperazine CAS No. 1185539-20-1

1-[(6-Methoxy-3-pyridyl)methyl]piperazine

Cat. No. B3217940
M. Wt: 207.27
InChI Key: NVQBKJUULPFQJB-UHFFFAOYSA-N
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Description

“1-[(6-Methoxy-3-pyridyl)methyl]piperazine” is a chemical compound with the CAS Number: 158399-76-9 . It has a molecular weight of 193.25 . The IUPAC name for this compound is 1-(6-methoxy-3-pyridinyl)piperazine .


Molecular Structure Analysis

The molecular structure of “1-[(6-Methoxy-3-pyridyl)methyl]piperazine” is represented by the linear formula C10 H15 N3 O . The InChI key for this compound is LWSOFYASWRIOJM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-[(6-Methoxy-3-pyridyl)methyl]piperazine” is a solid at room temperature . The compound’s molar refractivity is 44.3±0.3 cm^3 .

properties

IUPAC Name

1-[(6-methoxypyridin-3-yl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-15-11-3-2-10(8-13-11)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQBKJUULPFQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((6-Methoxypyridin-3-yl)methyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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